molecular formula C7H5ClN2O B12975859 7-Chlorobenzo[d]isoxazol-5-amine

7-Chlorobenzo[d]isoxazol-5-amine

Cat. No.: B12975859
M. Wt: 168.58 g/mol
InChI Key: WZTJBNHHPCDYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

7-Chlorobenzo[d]isoxazol-5-amine is a heterocyclic aromatic compound belonging to the benzisoxazole family. Its systematic IUPAC name, 7-chloro-1,2-benzoxazol-5-amine , reflects the precise arrangement of functional groups and substituents. The numbering system prioritizes the oxygen atom in the isoxazole ring as position 1 and the nitrogen atom as position 2, with the benzene ring fused at these positions. The chlorine substituent occupies position 7 on the benzene ring, while the amine group (-NH₂) resides at position 5 (Figure 1).

Structural Representation

  • Molecular Formula : C₇H₅ClN₂O
  • SMILES : ClC1=CC2=C(C=C1N)ON=C2
  • InChIKey : HXSXBNGBEQTREL-UHFFFAOYSA-N

The compound’s planar structure derives from the fused benzene and isoxazole rings, with the chlorine and amine groups contributing to its electronic and steric properties.

Alternative Naming Conventions in Chemical Databases

Chemical databases and literature employ varied naming conventions for this compound:

Naming Convention Source
5-Amino-7-chlorobenzo[d]isoxazole PubChem
7-Chloro-1,2-benzoxazol-5-amine CAS Common Chemistry
7-Chlorobenzo[d]isoxazol-5-ylamine Ambeed

These alternatives emphasize functional group priority or positional descriptors. For instance, "5-ylamine" highlights the amine’s attachment to the benzisoxazole system.

Registry Numbers and CAS Identification

While the exact CAS Registry Number for this compound is not explicitly listed in the provided sources, its structural analogs and derivatives provide context:

Compound CAS RN Database
3-Chlorobenzo[d]isoxazol-5-amine 73498-29-0 PubChem
7-Chloro-1,3-benzoxazol-2-amine 64037-11-2 PubChem
5,7-Dichlorobenzo[d]isoxazol-3-amine 16263-60-8 Ambeed

The absence of a specific CAS RN for this compound suggests it may be a less common research compound or referenced under alternative nomenclature in specialized literature.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

7-chloro-1,2-benzoxazol-5-amine

InChI

InChI=1S/C7H5ClN2O/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2

InChI Key

WZTJBNHHPCDYLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NO2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorobenzo[d]isoxazol-5-amine typically involves the formation of the isoxazole ring followed by the introduction of the chlorine and amine groups. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydroximinoyl chlorides with terminal alkynes can yield isoxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

7-Chlorobenzo[d]isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted isoxazole compounds.

Scientific Research Applications

7-Chlorobenzo[d]isoxazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chlorobenzo[d]isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, some isoxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer .

Comparison with Similar Compounds

Key Features :

  • Electron-withdrawing chlorine : Enhances stability and influences binding interactions in protein pockets.
  • Amine group : Participates in hydrogen bonding, critical for target engagement.
  • Rigid bicyclic core : Reduces conformational flexibility, improving selectivity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

Position of Chlorine :

  • 3-Chloro derivatives (e.g., 3-Chlorobenzo[d]isoxazol-5-amine) are commercially available but lack detailed activity data . In contrast, 7-chloro substitution (hypothetical) may occupy distinct steric pockets in targets like BRD4, similar to ethyl/methyl groups at position 3 .
  • Chlorine at position 7 could enhance hydrophobic interactions in deeper sub-pockets, as seen with 3-ethyl groups in BRD4 inhibitors .

Substituent Size and Polarity :

  • Alkyl groups : 3-Ethyl analogs (ΔTm = 7.2 °C) outperform 3-methyl (ΔTm = 6.5 °C) in BRD4 binding due to better sub-pocket occupancy .
  • Aryl groups : 2’-OCH3-substituted phenyl at the R position (e.g., 11h) showed the highest BRD4 activity (ΔTm = 8.0 °C) , suggesting electron-donating groups improve binding.

Amine Modifications :

  • N-Benzyl derivatives (e.g., TRIM24 inhibitors) demonstrate enhanced selectivity and potency, attributed to extended interactions with hydrophobic regions .
  • N-Ethyl substitution in isoxazol-5-amine improves enantioselectivity in synthesis (84–93% ee) by stabilizing hydrogen bonds with catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.